HEXADECYL METHANETHIOSULFONATE
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Overview
Description
HEXADECYL METHANETHIOSULFONATE is a complex organosulfur compound. It is characterized by the presence of sulfur atoms in various oxidation states, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
HEXADECYL METHANETHIOSULFONATE can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves the use of readily available low-cost commodity chemicals. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
HEXADECYL METHANETHIOSULFONATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
HEXADECYL METHANETHIOSULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism by which HEXADECYL METHANETHIOSULFONATE exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with these targets, leading to inhibition or activation of specific pathways. This interaction is crucial for its biological and therapeutic applications.
Comparison with Similar Compounds
HEXADECYL METHANETHIOSULFONATE is unique due to its specific sulfur oxidation states and the presence of a hexadecoxy group. Similar compounds include:
Dimethyl sulfoximine: Known for its use in synthetic chemistry.
Sulfenamides: Widely used in pharmaceuticals and agrochemicals.
Sulfinamides: Important intermediates in organic synthesis
These compounds share some chemical properties but differ in their specific applications and reactivity profiles, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
hexadecoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-21(2,18)20/h3-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFURRWBEXNZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=S)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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